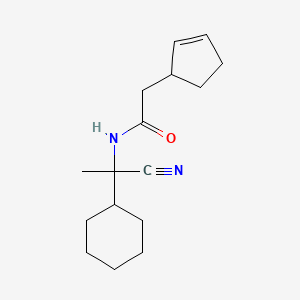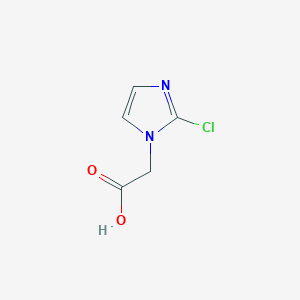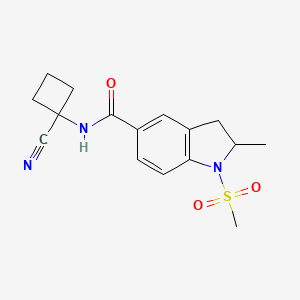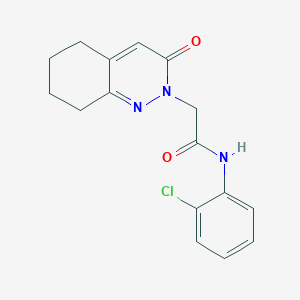![molecular formula C21H16BrN3O3S B2410200 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899350-92-6](/img/structure/B2410200.png)
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BQS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those similar to N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, have been synthesized and characterized for their biological activities. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities against various bacterial and fungal strains (Chohan & Shad, 2011).
Enzyme Inhibitory Potential
Research on sulfonamides with benzodioxane and acetamide moieties, related to the chemical structure , has indicated substantial inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate digestion. This suggests potential applications in managing conditions like diabetes (Abbasi et al., 2019).
Anti-cancer Properties
Certain quinazoline derivatives, closely related to the compound , have shown promising anti-cancer properties. For instance, some compounds have been found to exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents (Devegowda et al., 2016).
Microbial Degradation
Studies have also explored the microbial degradation pathways of sulfonamides, including mechanisms like ipso-hydroxylation, which could be relevant to the environmental breakdown of similar compounds (Ricken et al., 2013).
Synthesis Protocols
Synthesis of sulfonamide derivatives, including methods like three-component reactions, provides insights into the chemical processes for creating these compounds, which could be relevant for the synthesis of this compound (Basha & Anwar, 2020).
Antibacterial and Lipoxygenase Inhibition
Sulfonamides with 1,4-benzodioxin ring structures have shown significant antibacterial potential and inhibitory effects against lipoxygenase, an enzyme involved in inflammatory responses. This suggests potential therapeutic applications for related sulfonamide compounds in treating bacterial infections and inflammation (Abbasi et al., 2017).
Biological Activity Studies
Research has been conducted on various N-substituted arylamides and their derivatives, including sulfonamide compounds, to evaluate their antimicrobial activities. These studies are vital for understanding the potential applications of sulfonamides in treating infectious diseases (Konovalova et al., 2021).
作用機序
Target of Action
Quinoxaline derivatives have been reported to have a wide range of targets, receptors, or microorganisms . The specific targets for this compound would need further experimental validation.
Mode of Action
Quinoxaline derivatives have been known to interact with their targets leading to various biological effects . The specific mode of action for this compound would need further experimental validation.
Biochemical Pathways
Quinoxaline derivatives have been known to affect various biochemical pathways leading to various biological effects . The specific biochemical pathways affected by this compound would need further experimental validation.
Result of Action
Quinoxaline derivatives have been known to have various biological effects . The specific molecular and cellular effects of this compound would need further experimental validation.
特性
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-13-6-9-15(10-7-13)29(27,28)25-17-11-8-14(22)12-16(17)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFTYHYHPWUMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)


![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)


![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)


![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)